3-(2-methoxyethyl)-1-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea
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Overview
Description
3-(2-methoxyethyl)-1-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea is a complex organic compound that features a thiourea group linked to an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-1-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea typically involves the reaction of 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 3-(2-methoxyethyl)thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-1-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
3-(2-methoxyethyl)-1-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-1-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Oxo-3-hydroxy-2,3-dihydro-1H-indole-3-yl)methyl]dithiocarbamic acid methyl ester
- Dioxibrassinin
- [(2,3-Dihydro-3-hydroxy-2-oxo-1H-indol)-3-yl]methylaminodithioformic acid methyl ester
Uniqueness
3-(2-methoxyethyl)-1-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyethyl group and indole-derived core make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H14N4O2S |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
1-[(2-hydroxy-1H-indol-3-yl)imino]-3-(2-methoxyethyl)thiourea |
InChI |
InChI=1S/C12H14N4O2S/c1-18-7-6-13-12(19)16-15-10-8-4-2-3-5-9(8)14-11(10)17/h2-5,14,17H,6-7H2,1H3,(H,13,19) |
InChI Key |
SKSQETJULAXACK-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=S)N=NC1=C(NC2=CC=CC=C21)O |
Origin of Product |
United States |
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